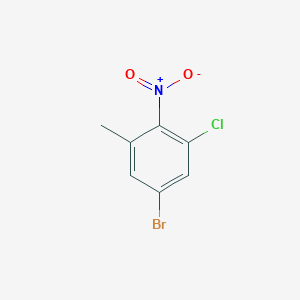![molecular formula C15H25Cl2N3O B1413541 3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride CAS No. 1949816-58-3](/img/structure/B1413541.png)
3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride
Overview
Description
“3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride” is a chemical compound. Its molecular formula is C15H25Cl2N3O and it has a molecular weight of 334.29 . It’s important to note that this product is provided for research use only .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that the compound is a solid , but other properties like boiling point are not specified .Scientific Research Applications
Metabolic and Excretion Studies
The compound was part of a study examining the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase inhibitors, with significant relevance for understanding the disposition of these compounds in biological systems. The study provided insights into the metabolic pathways and elimination mechanisms, crucial for drug development and therapeutic use (Sharma et al., 2012).
Anticonvulsant Activity
Several studies focused on derivatives related to the compound, exploring their potential as anticonvulsant agents. These studies involved synthesis, evaluation of anticonvulsant activity, and safety assessments, contributing to the understanding of the compound's utility in managing seizure disorders (Rybka et al., 2017), (Obniska et al., 2015), (Rybka et al., 2014), (Obniska et al., 2012).
Psychotropic Potential
The compound was part of a study investigating the effects of NE-100, a novel sigma receptor ligand, on cognitive dysfunction induced by phencyclidine. The research provided insights into the psychotropic potential of the compound and its implications for cognitive disorders (Ogawa et al., 1994).
Pharmacological Profiles
Various studies have synthesized and evaluated the pharmacological profile of derivatives of the compound, investigating their potential applications in treating conditions like arrhythmia, hypertension, and their affinity to adrenoceptors. These findings are crucial for understanding the broad therapeutic potential and pharmacodynamic properties of the compound and its derivatives (Kulig et al., 2007), (Osumi et al., 1988), (Kawashima et al., 1999).
Neuroprotective and Antidepressant Effects
A derivative of the compound, BMS-986169, was identified as a potential treatment for treatment-resistant depression due to its high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. The study's findings contribute to the understanding of the compound's neuroprotective and antidepressant effects (Bristow et al., 2017).
Defensive Alkaloid Research
The compound's derivatives were studied in the context of defensive alkaloids in beetles, providing insights into the chemical ecology and defensive mechanisms of these organisms. This research has broader implications for understanding natural product chemistry and ecological interactions (Camarano et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with pyrrolidine and piperidine rings are widely used in medicinal chemistry and are present in more than twenty classes of pharmaceuticals . They are known to interact with various biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing pyrrolidine and piperidine rings are known to interact with various biochemical pathways due to their diverse target profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The diverse target profiles of compounds containing pyrrolidine and piperidine rings suggest that they can have a wide range of molecular and cellular effects .
properties
IUPAC Name |
3-[(4-pyrrolidin-3-yloxypiperidin-1-yl)methyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)19-15-3-7-17-11-15;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMQSBSNUUIQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2CCN(CC2)CC3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1413460.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413461.png)
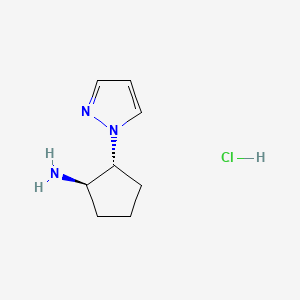
![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)
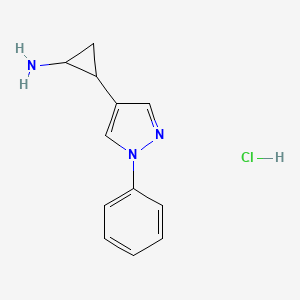
![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)
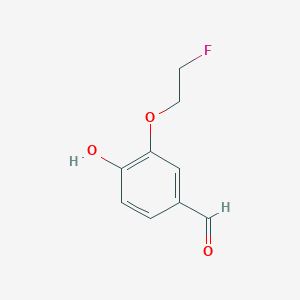
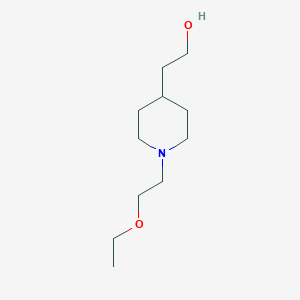
![2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B1413473.png)



